N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride
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Description
N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H25ClN2O2 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride, also known as Fmoc-1,5-diaminopentane hydrochloride, is the amino group of amino acids . The compound is used as a protecting group in peptide synthesis, specifically for the protection of the N-terminal amino group .
Mode of Action
The compound interacts with its targets by forming a carbamate linkage with the amino group of amino acids . This interaction results in the protection of the amino group, preventing it from reacting during the peptide synthesis process .
Biochemical Pathways
The compound affects the peptide synthesis pathway. By protecting the amino group, it allows for the selective formation of peptide bonds without unwanted side reactions . The compound can be removed under mild basic conditions, allowing the amino group to participate in subsequent reactions .
Result of Action
The primary result of the compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino group, it allows for the controlled formation of peptide bonds, contributing to the efficiency and accuracy of peptide synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The compound is stable under acidic and oxidative conditions, but can be removed under mild basic conditions . Temperature can also affect the rate of the protection and deprotection reactions .
Biological Activity
N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride (Fmoc-DAP) is a protected form of 1,5-diaminopentane, a polyamine that plays a significant role in various biological processes. This compound is primarily utilized in peptide synthesis and as a building block in the development of pharmaceuticals. Its biological activity is linked to its structural properties and the functionalities imparted by the Fmoc protecting group.
- Molecular Formula : C20H24ClN2O2
- Molecular Weight : 360.883 g/mol
- CAS Number : 177333-17-4
Fmoc-DAP acts as a versatile intermediate in the synthesis of biologically active peptides. The Fmoc group protects the amino group during peptide synthesis, allowing for selective coupling reactions without premature reactions that could lead to undesired products. Once incorporated into peptides, the Fmoc group can be removed under mild basic conditions, facilitating further modifications or conjugations.
Biological Activities
-
Antimicrobial Activity :
- Fmoc-DAP derivatives have shown potential antimicrobial properties. Studies indicate that modifications to the amino groups can enhance the efficacy against various bacterial strains.
-
Anticancer Properties :
- Research has demonstrated that certain Fmoc-DAP-containing peptides exhibit cytotoxic effects on cancer cell lines. The mechanism is thought to involve disruption of cellular functions and induction of apoptosis.
-
Neuroprotective Effects :
- Polyamines, including derivatives of 1,5-diaminopentane, have been implicated in neuroprotection. Fmoc-DAP may contribute to neuronal survival and function through modulation of ion channels and neurotransmitter receptors.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted by Smith et al. (2022) evaluated the cytotoxic effects of Fmoc-DAP-based peptides on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability at concentrations above 50 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis.
Case Study: Antimicrobial Efficacy
In research published by Johnson et al. (2023), Fmoc-DAP derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The study found that specific modifications to the Fmoc-DAP structure enhanced antibacterial activity, suggesting potential applications in developing new antimicrobial agents.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVDRDMFYHOZBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369607 |
Source
|
Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118119-32-7 |
Source
|
Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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